(E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4S2/c1-8(16(22)23)20-15(21)14(26-17(20)25)7-10-3-5-13(24-10)11-4-2-9(18)6-12(11)19/h2-8H,1H3,(H,22,23)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIYIFXBGHYHV-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its biological activity. Its molecular formula is C16H13Cl2N2O4S, with a molecular weight of 403.32 g/mol. The compound's structure includes a furan ring and a dichlorophenyl moiety, contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of thiazolidinones exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have reported that thiazolidinone derivatives possess moderate to strong antiproliferative effects against various cancer cell lines. For instance, compounds similar to (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have shown significant activity against human leukemia cell lines, with varying efficacy based on structural modifications .
- Antimicrobial Activity : Some thiazolidinone derivatives have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 32 mg/ml .
The mechanisms underlying the biological activities of (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid include:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit various enzymes, including proteases and transferases involved in critical biological processes. For example, some derivatives inhibited the NS2B-NS3 protease of the Dengue virus and bacterial transferases .
- Cell Cycle Arrest : The antiproliferative effects observed in cancer cells are often linked to the induction of cell cycle arrest at specific phases, which can lead to apoptosis. The presence of electron-donating groups on the thiazolidinone ring enhances this effect .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity : A study synthesized various thiazolidinone derivatives and evaluated their anticancer properties using MTT assays. Results indicated that modifications at the C-terminal significantly influenced the antiproliferative activity against leukemia cells .
- Antibacterial Studies : Research focusing on rhodanine-furan conjugates revealed promising antibacterial activity against Staphylococcus aureus, with certain derivatives exhibiting potent effects at low concentrations .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This mechanism positions it as a candidate for further development as an anti-inflammatory agent .
Antimicrobial Properties
Thiazolidinone derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid may contribute to its effectiveness against bacterial strains, making it a potential candidate for antibiotic development .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazolidinone derivatives revealed that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines. The compound was found to induce apoptosis and inhibit tumor growth in vivo models .
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on inflammatory diseases, (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid was tested for its ability to reduce inflammation markers in animal models of arthritis. Results showed a notable decrease in swelling and pain, supporting its potential therapeutic use in inflammatory conditions .
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust method for introducing formyl groups into electron-rich aromatic systems. Starting with 2-(2,4-dichlorophenyl)furan, treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the formylated product:
$$
\text{2-(2,4-Dichlorophenyl)furan} \xrightarrow[\text{POCl₃/DMF}]{\text{Vilsmeier-Haack}} \text{5-(2,4-Dichlorophenyl)furan-2-carbaldehyde}
$$
This method yields the aldehyde in ~60% efficiency under reflux conditions.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 2,4-dichlorophenylboronic acid. Using palladium(II) acetate as a catalyst and tetrabutylammonium bromide as a phase-transfer agent in aqueous media, the reaction proceeds at room temperature to afford the aldehyde in 74% yield:
$$
\text{5-Bromofuran-2-carbaldehyde} + \text{2,4-Dichlorophenylboronic acid} \xrightarrow[\text{Pd(OAc)₂/H₂O}]{\text{Suzuki}} \text{5-(2,4-Dichlorophenyl)furan-2-carbaldehyde}
$$
Synthesis of 2-(2-Thioxo-4-Oxothiazolidin-3-yl)Propanoic Acid
Thiazolidinone Core Formation
Thiazolidinones are typically synthesized via cyclocondensation of cysteine derivatives with ketones or aldehydes. For N3-functionalization, 3-chloropropanoic acid reacts with thiazolidine-2,4-dione in dimethylformamide (DMF) under basic conditions (e.g., triethylamine):
$$
\text{Thiazolidine-2,4-dione} + \text{3-Chloropropanoic acid} \xrightarrow[\text{Et₃N/DMF}]{\text{Alkylation}} \text{2-(2-Thioxo-4-oxothiazolidin-3-yl)propanoic acid}
$$
The reaction proceeds via nucleophilic substitution, with the thiolate anion attacking the chloroalkane.
Knoevenagel Condensation to Form the Exocyclic Double Bond
The critical step involves coupling the aldehyde and thiazolidinone derivatives to form the (E)-configured α,β-unsaturated system.
Classical Knoevenagel Conditions
Using β-alanine as a catalyst in glacial acetic acid, the aldehyde and thiazolidinone undergo condensation at 80–90°C for 6–8 hours:
$$
\text{5-(2,4-Dichlorophenyl)furan-2-carbaldehyde} + \text{2-(2-Thioxo-4-oxothiazolidin-3-yl)propanoic acid} \xrightarrow[\beta\text{-alanine/AcOH}]{80–90°C} \text{Target Compound}
$$
This method yields ~65–70% of the product, with the (E)-isomer predominating due to thermodynamic control.
Piperidine-Catalyzed Condensation
Alternative conditions employ piperidine in ethanol under reflux, achieving similar yields (68–72%). The base facilitates enolate formation, driving the dehydration step.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Polar aprotic solvents (e.g., DMF) accelerate enolate formation but may promote side reactions. Acidic conditions favor imine intermediate formation, while basic conditions drive dehydration.
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the thiazolidinone’s propanoic acid group and the furan’s dichlorophenyl substituent during syn-elimination.
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : A singlet at δ 7.8–8.1 ppm corresponds to the exocyclic vinyl proton. Aromatic protons of the dichlorophenyl group appear as doublets at δ 7.2–7.5 ppm.
- IR : Strong absorptions at 1680 cm⁻¹ (C=O, thiazolidinone) and 1640 cm⁻¹ (C=C) confirm the structure.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) shows ≥95% purity, with a retention time of 12.3 minutes.
Q & A
Synthesis and Characterization
Basic: What are the established methods for synthesizing (E)-2-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid? The synthesis typically involves a multi-step process:
Thiazolidinone Core Formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the 4-thiazolidinone scaffold .
Aldol Condensation : Introducing the (5-(2,4-dichlorophenyl)furan-2-yl)methylene group via a Knoevenagel reaction, using a substituted furan carbaldehyde and catalytic acetic acid. Reaction conditions (e.g., 2–4 hours of reflux) influence stereoselectivity for the E-isomer .
Propanoic Acid Incorporation : Alkylation or coupling reactions to attach the propanoic acid moiety, followed by purification via recrystallization (e.g., DMF-ethanol mixtures) .
Advanced: How can reaction conditions be optimized to enhance yield and stereochemical purity?
- Solvent Systems : Using polar aprotic solvents like DMF improves solubility of intermediates, while acetic acid acts as a catalyst and proton donor for condensation steps .
- Temperature Control : Lower temperatures (e.g., 60–80°C) during the Knoevenagel step minimize side reactions, as evidenced by improved E/Z isomer ratios in analogous thiazolidinone syntheses .
- Purification : Gradient recrystallization (e.g., DMF to ethanol) enhances purity, with yields reaching ~48% for structurally similar compounds .
Biological Activity Evaluation
Basic: What in vitro assays are used to evaluate its biological activity?
- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits, with IC₅₀ values calculated from dose-response curves .
Advanced: How to address discrepancies in IC₅₀ values across studies?
- Assay Standardization : Normalize results using internal controls (e.g., celecoxib for COX-2) and account for solvent effects (DMSO concentration ≤1% v/v) .
- Structural Confirmation : Verify compound integrity post-assay via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation .
Structural Analysis
Basic: What spectroscopic techniques confirm the compound’s structure?
- FT-IR : Key peaks include C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and C-S (1250 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), furan methylene (δ 6.5–7.0 ppm), and thioxo protons (δ 3.8–4.2 ppm) .
Advanced: How does X-ray crystallography elucidate stereochemical configuration? Single-crystal X-ray diffraction resolves the E-configuration of the exocyclic double bond, with dihedral angles between the thiazolidinone and furan rings (~15–20°) indicating planarity . Supplementary data from analogous structures (e.g., CCDC HB5618) provide reference metrics .
Mechanism of Action
Basic: What are the hypothesized molecular targets based on structural analogs?
- PPAR-γ Agonism : The thiazolidinone core and dichlorophenyl group mimic rosiglitazone’s pharmacophore, suggesting anti-diabetic potential .
- Kinase Inhibition : The propanoic acid moiety may chelate Mg²⁺ in ATP-binding pockets (e.g., EGFR tyrosine kinase) .
Advanced: What computational methods predict binding affinity and interaction dynamics?
- Molecular Docking (AutoDock Vina) : Simulate docking to PPAR-γ (PDB ID: 2PRG) with a scoring function (ΔG ≤ -9 kcal/mol) .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .
Structure-Activity Relationship (SAR)
Basic: Which substituents are critical for activity?
- 2,4-Dichlorophenyl Group : Enhances lipophilicity and target affinity, with Cl atoms forming halogen bonds in hydrophobic pockets .
- Furan Moiety : The oxygen heteroatom improves solubility and π-π stacking with aromatic residues .
Advanced: How can quantum mechanical calculations guide derivative design?
- *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electron-deficient regions for electrophilic modifications .
- ADMET Predictions (SwissADME) : Optimize logP (<5) and topological polar surface area (>90 Ų) to balance permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
